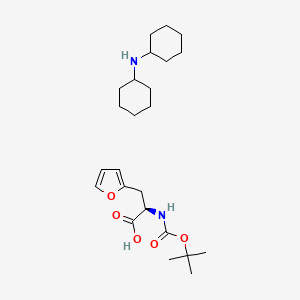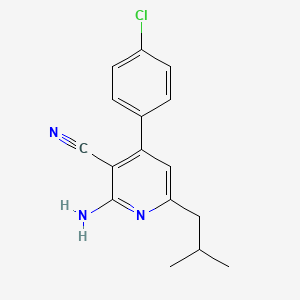![molecular formula C12H9Cl2NO2S B3035624 5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone CAS No. 338395-09-8](/img/structure/B3035624.png)
5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone
Overview
Description
The compound “5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone” is a complex organic molecule. It contains a thiophenone group, which is a type of aromatic compound that includes a sulfur atom . The molecule also includes a 2,4-dichloroaniline group, which is an aniline derivative with two chlorine atoms .
Scientific Research Applications
Antimicrobial Agents
A study highlights the synthesis of thiophenones, including compounds structurally similar to 5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone, and their potential as antimicrobial agents. These compounds have shown significant ability to reduce biofilm formation by marine bacteria, indicating their potential in antimicrobial applications (Benneche et al., 2011).
Chemical Reactions and Synthesis
Another research focuses on the reactivity of 2(5H)-thiophenone derivatives in Michael additions, a type of chemical reaction. This research provides insights into the chemical properties and potential applications in organic synthesis (Jakobsen et al., 2010).
Photophysical Properties
Investigations into the photophysical properties of thiophenone derivatives have been conducted. These studies explore the behavior of these compounds under various conditions, which is crucial for their potential application in fields like material science and photochemistry (Kim et al., 2021).
Polymer Science
Research into the role of methylene bonds in polymers involving thiophene derivatives, similar to the compound , highlights their significance in polymer science, particularly in enhancing certain properties of polymers (Lin et al., 2006).
Photostabilizers
A study on new thiophene derivatives, including those structurally similar to the compound of interest, demonstrated their effectiveness as photostabilizers for materials like poly(vinyl chloride). This suggests their utility in material science, particularly in enhancing the durability of materials against photodegradation (Balakit et al., 2015).
Electrochemical Studies
Electrochemical studies on derivatives of thiophenones have revealed important insights into their reactivity and potential applications in fields like electrochemistry and materials science (Peverly et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)iminomethyl]-4-methoxythiophen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-17-10-5-12(16)18-11(10)6-15-9-3-2-7(13)4-8(9)14/h2-6,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQKKEVMGHXRLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)O)C=NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,4-Difluorophenyl)amino]methyl}phenol](/img/structure/B3035541.png)
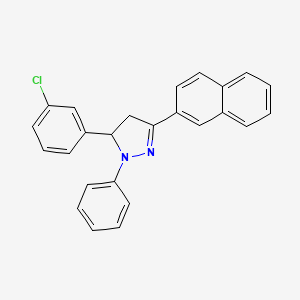
![(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole](/img/structure/B3035544.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3035545.png)

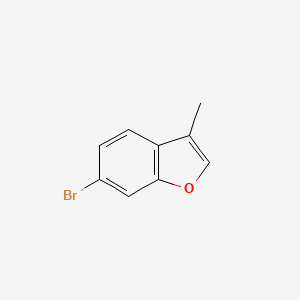
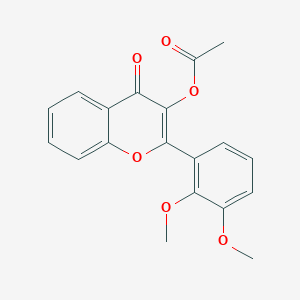


![2-{[(4-Bromo-3-methylphenyl)amino]methyl}phenol](/img/structure/B3035557.png)
![1-Chloro-4-({[(cyclohexylcarbonyl)oxy]imino}methyl)benzene](/img/structure/B3035558.png)
